GSK2239633 is a small-molecule antagonist of the CC chemokine receptor 4, which plays a significant role in immune system regulation, particularly in T cell migration and activation. This compound has garnered attention for its potential therapeutic applications in treating various conditions, including asthma and other allergic inflammatory diseases. GSK2239633 is classified as a member of the aryl sulfonamide family, designed to inhibit the signaling pathways activated by chemokines that bind to the CCR4 receptor.
GSK2239633 was developed by GlaxoSmithKline and is classified under the category of small-molecule antagonists targeting chemokine receptors. It specifically inhibits the activity of CCR4, which is a G-protein-coupled receptor involved in the immune response. The receptor is primarily activated by chemokines such as CCL17 (Thymus Activation-Regulated Chemokine) and CCL22 (Macrophage-Derived Chemokine), which are crucial for T cell trafficking and function in inflammatory responses .
The synthesis of GSK2239633 involves several steps typical for aryl sulfonamide compounds. The process begins with the formation of a core structure that includes an indazole moiety, which is then modified through various chemical reactions to introduce functional groups that enhance its potency and selectivity against CCR4.
Key synthetic methods include:
The molecular structure of GSK2239633 can be described as follows:
Data from structural studies indicate that GSK2239633 maintains a specific three-dimensional conformation that is critical for its interaction with CCR4. The presence of chlorine and sulfonyl groups enhances its solubility and bioavailability, making it suitable for oral administration .
The primary chemical reactions involving GSK2239633 focus on its interactions with biological targets:
These reactions are essential for determining the compound's potential therapeutic effects and safety profiles .
GSK2239633 exerts its pharmacological effects by selectively inhibiting the CCR4 receptor. Upon binding to CCR4, it prevents the receptor from interacting with its natural ligands (CCL17 and CCL22), thereby blocking downstream signaling pathways that lead to T cell activation and migration. This mechanism is particularly relevant in conditions characterized by excessive T cell recruitment, such as asthma and other allergic diseases.
In preclinical studies, GSK2239633 has demonstrated effectiveness in reducing T cell infiltration in models of allergic inflammation, highlighting its potential as a therapeutic agent .
The physical properties of GSK2239633 include:
Chemical properties include:
GSK2239633 has been investigated primarily for its therapeutic potential in:
Clinical trials have evaluated GSK2239633's safety and efficacy, although some studies faced challenges related to complex mechanisms of action that necessitated further investigation .
GSK2239633 (chemical name: N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide; CAS: 1240516-71-5) is a synthetically engineered small molecule with the molecular formula C24H25ClN4O5S2 and a molecular weight of 549.06 g/mol [1] [9]. Its core architecture integrates a 5-chlorothiophene-2-sulfonamide moiety linked to a 4-methoxyindazole heterocycle, further connected via a benzyl spacer to a 2-hydroxy-2-methylpropanamide group. The sulfonamide group (–SO2NH–) is critical for target engagement, serving as a hydrogen-bond acceptor that stabilizes receptor interactions. This design aligns with privileged pharmacophores for chemokine receptor modulation, leveraging sulfonamide’s polarity to enhance binding specificity [9].
GSK2239633 is classified as a Class II allosteric antagonist due to its binding at an intracellular site on CCR4, distinct from the orthosteric chemokine-binding domain [9] [10]. Unlike orthosteric inhibitors, it non-competitively suppresses receptor activation by endogenous ligands (CCL17/TARC and CCL22/MDC) through conformational modulation. This allostery is evidenced by:
Table 1: Key Pharmacodynamic Parameters of GSK2239633
Parameter | Value | Assay System |
---|---|---|
pIC50 ([125I]-TARC binding) | 7.96 ± 0.11 | CHO-CCR4 membranes |
pA2 (F-actin inhibition) | 7.11 ± 0.29 | Human CD4+ CCR4+ T cells |
Max. receptor occupancy | 74% (at 1500 mg oral dose) | Human ex vivo study |
GSK2239633 binds a topographically conserved intracellular pocket in CCR4, localized >30 Å from the orthosteric site. This pocket is formed by transmembrane helices (TM1–TM3, TM6, TM7) and helix 8 (H8), creating a solvent-exposed cavity accessible only to membrane-permeant molecules [9] [10]. Key interactions include:
Table 2: Key Residues in CCR4 Intracellular Binding Pocket
Residue | Transmembrane Helix | Interaction Type |
---|---|---|
Arg222 | TM7 | Ionic (sulfonamide) |
Leu146 | TM3 | Van der Waals |
Val244 | TM6 | Hydrophobic packing |
Tyr297 | H8 | π-Stacking (indazole) |
The molecule’s lipophilic arenes (benzyl, indazole) and electron-deficient heterocycles (chlorothiophene) drive target engagement through complementary packing with CCR4’s intracellular domains:1. Chlorothiophene sulfonamide:- The 5-chloro group enhances van der Waals contacts with a hydrophobic subpocket (ΔG = −3.2 kcal/mol in docking studies).- Sulfonamide oxygen atoms form hydrogen bonds with Asn147 (TM3) [9].2. 4-Methoxyindazole:- The methoxy group projects into a hydrophilic niche near TM1, improving water solubility.- Indazole’s fused ring system enables π-stacking with Tyr297 in H8, contributing 40% of binding energy [4].3. Benzyl spacer:- A 4-atom linker optimizes distance between pharmacophores, allowing simultaneous engagement of TM3 and TM7 residues.
Table 3: Impact of Structural Features on Antagonist Potency
Structural Feature | Role in CCR4 Binding | Effect on pIC50 |
---|---|---|
5-Chlorothiophene | Hydrophobic subpocket occupancy | +0.8 vs. des-chloro analogue |
Sulfonamide | H-bond with Arg222/Asn147 | Essential for activity |
4-Methoxyindazole | π-Stacking with Tyr297 | +1.2 vs. non-fused rings |
The strategic placement of lipophilic groups balances affinity and solubility, though excessive hydrophobicity limits oral bioavailability (16% in humans vs. 85–97% in rodents) due to first-pass metabolism [2] [9].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0